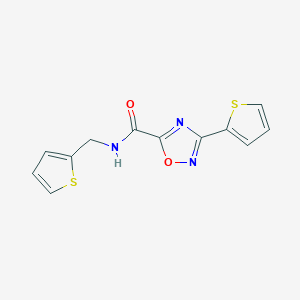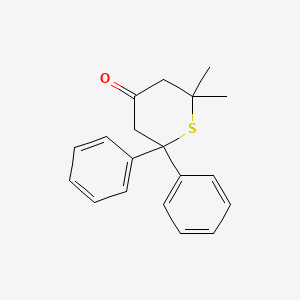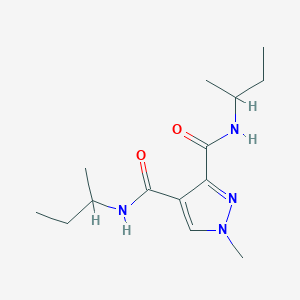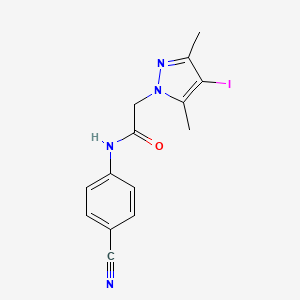![molecular formula C16H17BrN4 B6087936 N-[6-BROMO-2-(4-PYRIDYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(TERT-BUTYL)AMINE](/img/structure/B6087936.png)
N-[6-BROMO-2-(4-PYRIDYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(TERT-BUTYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-BROMO-2-(4-PYRIDYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(TERT-BUTYL)AMINE is a heterocyclic compound that features a unique structure combining a brominated imidazo[1,2-a]pyridine core with a pyridyl group and a tert-butylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-BROMO-2-(4-PYRIDYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(TERT-BUTYL)AMINE typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a one-pot tandem cyclization/bromination reaction.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction, where the brominated imidazo[1,2-a]pyridine intermediate reacts with a pyridyl derivative under basic conditions.
Attachment of the Tert-Butylamine Moiety: This step involves the reaction of the intermediate with tert-butylamine, typically under mild conditions to avoid decomposition of the sensitive imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[6-BROMO-2-(4-PYRIDYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(TERT-BUTYL)AMINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: TBHP, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidized Derivatives: Products with additional oxygen-containing functional groups
Reduced Derivatives: Products with the bromine atom replaced by hydrogen
Substituted Derivatives: Products with the bromine atom replaced by various nucleophiles
Scientific Research Applications
N-[6-BROMO-2-(4-PYRIDYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(TERT-BUTYL)AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[6-BROMO-2-(4-PYRIDYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(TERT-BUTYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated imidazo[1,2-a]pyridine core is known to bind to active sites of enzymes, potentially inhibiting their activity. The pyridyl group may enhance binding affinity through additional interactions with the target .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridyl group and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds have the same core structure but may lack the bromine atom or the tert-butylamine moiety.
Uniqueness
N-[6-BROMO-2-(4-PYRIDYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(TERT-BUTYL)AMINE is unique due to the combination of the brominated imidazo[1,2-a]pyridine core, the pyridyl group, and the tert-butylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-bromo-N-tert-butyl-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4/c1-16(2,3)20-15-14(11-6-8-18-9-7-11)19-13-5-4-12(17)10-21(13)15/h4-10,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRDXJAKYCEFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(N=C2N1C=C(C=C2)Br)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4E)-2-(3,4-dimethylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one](/img/structure/B6087864.png)
![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6087865.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6087871.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6087879.png)


![5,7-dimethyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6087905.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-phenoxypropan-2-yl)benzamide](/img/structure/B6087919.png)

![N-[[2-(diethylamino)pyridin-3-yl]methyl]-3-fluoro-4-methoxybenzamide](/img/structure/B6087930.png)
![7-(4-fluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6087935.png)

![5-(2-furyl)-3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6087945.png)
![N-[2-(6-methylpyridin-2-yl)ethyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-3-carboxamide](/img/structure/B6087952.png)
